Boiling-Point Differentiation: cis-1-Ethyl-2-methylcyclopropane vs. trans Isomer
The cis isomer of 1-ethyl-2-methylcyclopropane (CAS 19781-68-1) exhibits a normal boiling point (T_boil) 7.1–8.4 K higher than its trans isomer (CAS 19781-69-2), a direct consequence of its net molecular dipole moment. This boiling-point gap enables reliable separation by fractional distillation and influences selection of the appropriate stereoisomer for solvent-free or high-temperature reaction conditions [1][2].
| Evidence Dimension | Normal boiling point (T_boil) |
|---|---|
| Target Compound Data | 340.16 K (67.01 °C) [Kelso, Greenlee et al., 1955]; 337.55 K (64.40 °C) [Lespieau and Wakeman, 1932] |
| Comparator Or Baseline | trans-1-Ethyl-2-methylcyclopropane: 332.1 K (58.95 °C) [Parnes et al., 1969]; 331.81 K (58.66 °C) [Kelso, Greenlee et al., 1955] |
| Quantified Difference | ΔT_boil ≈ +7.1 K (using Kelso reference) to +8.4 K (using Parnes reference) for the cis isomer |
| Conditions | Gas-liquid equilibrium at atmospheric pressure (≈760 mmHg); data compiled by NIST/TRC with assigned uncertainties of ±0.3–1.5 K |
Why This Matters
A boiling-point difference of >7 °C is analytically and operationally significant: it allows unambiguous identification via gas chromatography retention indexing and facilitates purification of the cis isomer by distillation, directly reducing procurement risk when stereochemical integrity is required.
- [1] NIST Chemistry WebBook, SRD 69. Cyclopropane, 1-ethyl-2-methyl-, cis-. Phase change data (Kelso, Greenlee et al., 1955; Lespieau and Wakeman, 1932). View Source
- [2] NIST Chemistry WebBook, SRD 69. trans-1-Ethyl-2-methylcyclopropane. Phase change data (Parnes et al., 1969; Kelso, Greenlee et al., 1955). View Source
